N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine
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Overview
Description
N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine is an organic compound that features a piperidine ring substituted with two methyl groups at the 2 and 6 positions, an acetyl group, and an L-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine typically involves the following steps:
Formation of 2,6-Dimethylpiperidine: This can be achieved by the reduction of 2,6-dimethylpyridine (2,6-lutidine) using hydrogenation methods.
Coupling with L-Alanine: The acetylated product is then coupled with L-alanine using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale hydrogenation and acetylation processes, followed by automated peptide coupling techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The methyl groups on the piperidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or other substituted piperidine derivatives.
Scientific Research Applications
N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: The compound can influence metabolic pathways, potentially affecting processes such as signal transduction and
Properties
CAS No. |
922182-52-3 |
---|---|
Molecular Formula |
C12H22N2O3 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
(2S)-2-[[2-(2,6-dimethylpiperidin-1-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C12H22N2O3/c1-8-5-4-6-9(2)14(8)7-11(15)13-10(3)12(16)17/h8-10H,4-7H2,1-3H3,(H,13,15)(H,16,17)/t8?,9?,10-/m0/s1 |
InChI Key |
VKWUBBICLDORON-RTBKNWGFSA-N |
Isomeric SMILES |
CC1CCCC(N1CC(=O)N[C@@H](C)C(=O)O)C |
Canonical SMILES |
CC1CCCC(N1CC(=O)NC(C)C(=O)O)C |
Origin of Product |
United States |
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